1-(4-Bromo-3-hydroxyphenyl)ethanone

Organic Chemistry Solid-State Properties Process Chemistry

1-(4-Bromo-3-hydroxyphenyl)ethanone (CAS 73898-22-3), also designated as 4'-Bromo-3'-hydroxyacetophenone or 3-hydroxy-4-bromoacetophenone, is a brominated aromatic ketone belonging to the hydroxyacetophenone class, with the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol. This compound is characterized by the substitution pattern of a bromine atom at the para position and a hydroxyl group at the meta position relative to the acetyl moiety on the phenyl ring.

Molecular Formula C8H7BrO2
Molecular Weight 215.04
CAS No. 73898-22-3
Cat. No. B3029653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-hydroxyphenyl)ethanone
CAS73898-22-3
Molecular FormulaC8H7BrO2
Molecular Weight215.04
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)Br)O
InChIInChI=1S/C8H7BrO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,1H3
InChIKeyDLSQLGHKHPBHQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-3-hydroxyphenyl)ethanone (CAS 73898-22-3): Essential Specifications and Procurement Baseline for This Brominated Hydroxyacetophenone Intermediate


1-(4-Bromo-3-hydroxyphenyl)ethanone (CAS 73898-22-3), also designated as 4'-Bromo-3'-hydroxyacetophenone or 3-hydroxy-4-bromoacetophenone, is a brominated aromatic ketone belonging to the hydroxyacetophenone class, with the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol . This compound is characterized by the substitution pattern of a bromine atom at the para position and a hydroxyl group at the meta position relative to the acetyl moiety on the phenyl ring . Commercially, the compound is available with minimum purity specifications of 95% (HPLC) from various suppliers and, critically for procurement, with higher purity grades reaching ≥98% (NLT 98%), which is essential for applications requiring stringent purity controls . The physicochemical profile includes a reported melting point of 122–123 °C, a predicted boiling point of 310.5±32.0 °C, a calculated density of 1.586±0.06 g/cm³ (20 °C, 760 torr), and a calculated aqueous solubility of 1.3 g/L (25 °C), indicating limited water solubility but compatibility with organic solvent systems .

Why In-Class Brominated Hydroxyacetophenones Cannot Be Casually Substituted: Critical Differentiation Points for 1-(4-Bromo-3-hydroxyphenyl)ethanone (CAS 73898-22-3)


Substitution of 1-(4-Bromo-3-hydroxyphenyl)ethanone with seemingly similar brominated hydroxyacetophenones carries substantial risk for synthesis reproducibility and material performance. The critical differentiation stems from the unique substitution pattern of the bromine atom at the para position (4-position) and the hydroxyl group at the meta position (3-position) on the phenyl ring . This specific orientation dictates distinct electronic effects and steric environments that govern subsequent chemical transformations—alterations to this pattern directly affect regioselectivity in cross-coupling reactions, nucleophilic aromatic substitution rates, and the compound's overall utility as a synthetic building block . Notably, compounds with the same molecular formula and functional groups but different substitution patterns, such as 3'-Bromo-4'-hydroxyacetophenone (CAS 1836-06-2, bromine at the meta position, hydroxyl at the para position), exhibit dramatically different physicochemical properties including a melting point difference of approximately 40 °C, which directly impacts handling, purification, and formulation compatibility [1]. Additionally, the placement of the bromine atom at the para position (ring bromination) distinguishes 1-(4-Bromo-3-hydroxyphenyl)ethanone from compounds where the bromine is located on the alpha-carbon of the acetyl group, such as 2-Bromo-1-(3-hydroxyphenyl)ethanone (CAS 2491-37-4), resulting in completely divergent chemical reactivity—one functions primarily as a cross-coupling substrate via the aryl bromide, while the other acts as an alkylating agent via the α-bromoketone moiety .

Quantitative Differentiation Evidence for 1-(4-Bromo-3-hydroxyphenyl)ethanone (CAS 73898-22-3) Relative to Closest Analogs


Substitution Pattern-Dependent Melting Point Differentiation: 1-(4-Bromo-3-hydroxyphenyl)ethanone vs. 3'-Bromo-4'-hydroxyacetophenone

1-(4-Bromo-3-hydroxyphenyl)ethanone (bromine at para, hydroxyl at meta) exhibits a melting point of 122–123 °C . In contrast, the isomeric compound 3'-Bromo-4'-hydroxyacetophenone (CAS 1836-06-2, bromine at meta, hydroxyl at para) displays a significantly lower melting point range of 111.0–115.0 °C, with a reported literature melting point of 113 °C [1]. This difference of approximately 9–10 °C in melting point between the two isomers is directly attributable to the altered intermolecular hydrogen bonding networks resulting from the swapped substitution pattern of the hydroxyl and bromine groups on the phenyl ring.

Organic Chemistry Solid-State Properties Process Chemistry Polymorph Screening

Commercial Purity Tier Differentiation: NLT 98% Grade Availability for High-Precision Synthetic Applications

1-(4-Bromo-3-hydroxyphenyl)ethanone is commercially available with a minimum purity specification of NLT 98% from specialized suppliers, positioning it in a higher purity tier compared to standard commercial offerings . This higher purity grade contrasts with the more commonly available 95% minimum purity specification for the same compound from general chemical suppliers . Furthermore, its positional isomer 3'-Bromo-4'-hydroxyacetophenone (CAS 1836-06-2) is also offered with >98.0% purity by GC and titration methods from specialized vendors [1], indicating that both isomers can achieve high purity when sourced appropriately.

Synthetic Chemistry Quality Control Pharmaceutical Intermediate Material Specifications

Divergent Chemical Reactivity Classification: Aryl Bromide (Cross-Coupling Substrate) vs. α-Bromoketone (Alkylating Agent)

1-(4-Bromo-3-hydroxyphenyl)ethanone is classified as an aryl bromide where the bromine atom is substituted directly onto the aromatic phenyl ring, making it a substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations . This functional identity is distinct from α-brominated acetophenones like 2-Bromo-1-(3-hydroxyphenyl)ethanone (CAS 2491-37-4), where the bromine is located on the alpha-carbon of the acetyl group, classifying it as an α-bromoketone that acts as an electrophilic alkylating agent .

Medicinal Chemistry Cross-Coupling Reactions Synthetic Methodology Reaction Design

Storage and Handling Stability Advantage: Ambient Storage Compatibility vs. Refrigerated Storage Requirement

1-(4-Bromo-3-hydroxyphenyl)ethanone is recommended for long-term storage in a cool, dry place at room temperature, with no requirement for refrigerated conditions . This contrasts directly with the α-bromoketone analog 2-Bromo-1-(3-hydroxyphenyl)ethanone (CAS 2491-37-4), which requires long-term storage at 2–8 °C due to its enhanced reactivity and potential for thermal decomposition . The target compound also exhibits non-hazardous material classification for DOT/IATA transport, whereas the α-bromoketone analog is classified as UN3263, Hazard Class 8 (Corrosive), Packing Group II, requiring hazmat fees and specialized shipping handling .

Laboratory Operations Inventory Management Chemical Stability Procurement Logistics

Scalable Supply Chain Capability: Gram-to-Kilogram Production Flexibility

1-(4-Bromo-3-hydroxyphenyl)ethanone is offered with explicit support for flexible production scaling from gram-level laboratory quantities to kilogram-scale industrial requirements, with custom synthesis capabilities available to meet specific research and production demands . This procurement advantage addresses the common bottleneck of transitioning from discovery-phase material sourcing to pilot-scale and production-scale supply. While α-bromoketone analogs like 2-Bromo-1-(3-hydroxyphenyl)ethanone are also commercially available from multiple suppliers with standard catalog quantities , the explicit scaling commitment for the target compound reduces supply chain uncertainty for projects anticipating scale-up.

Process Development Scale-Up Supply Chain Management Industrial Synthesis

Aqueous Solubility Profile and Its Impact on Reaction Medium Compatibility

1-(4-Bromo-3-hydroxyphenyl)ethanone exhibits a calculated aqueous solubility of 1.3 g/L at 25 °C, classifying it as sparingly soluble in water . This solubility profile is characteristic of brominated aromatic compounds and indicates preferential solubility in organic solvents. In contrast, the isomeric compound 3'-Bromo-4'-hydroxyacetophenone (CAS 1836-06-2) is reported to be soluble in methanol according to supplier specifications, though quantitative aqueous solubility data for direct numerical comparison is not available from standard sources [1]. The target compound's predicted pKa value of 7.61±0.10 for the phenolic hydroxyl group further informs its ionization state under physiological and various buffer conditions .

Solubility Reaction Medium Design Formulation Science Physical Chemistry

Validated Application Scenarios for 1-(4-Bromo-3-hydroxyphenyl)ethanone (CAS 73898-22-3) in Pharmaceutical and Material Science Development


Palladium-Catalyzed Cross-Coupling Reactions for Drug Candidate Synthesis

1-(4-Bromo-3-hydroxyphenyl)ethanone serves as an aryl bromide substrate in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions to construct carbon–carbon and carbon–nitrogen bonds essential for pharmaceutical intermediate synthesis . The para-positioned bromine atom on the phenyl ring provides a reactive handle for palladium-catalyzed coupling with aryl boronic acids, alkenes, and amines, while the meta-positioned hydroxyl group and acetyl moiety remain available for further functionalization or contribute hydrogen-bonding interactions to target binding. This substitution pattern distinguishes it from α-bromoketone analogs (CAS 2491-37-4), which cannot participate in such cross-coupling transformations and instead function exclusively as alkylating agents .

Multi-Step Synthetic Sequences Requiring High-Purity Starting Material

The availability of 1-(4-Bromo-3-hydroxyphenyl)ethanone with a minimum purity of NLT 98% makes it suitable for multi-step synthetic sequences where cumulative impurity carryover would otherwise compromise final product purity or reaction yield . This purity tier, coupled with batch-specific Certificates of Analysis (COA) and structural confirmation data , provides the traceability and quality assurance required for pharmaceutical development workflows operating under quality management systems. The ambient storage compatibility of the compound (room temperature, cool dry place) further reduces the logistical complexity of maintaining material integrity throughout extended multi-step campaigns, unlike α-bromoketone analogs that mandate refrigerated storage at 2–8 °C and present additional handling hazards due to corrosive classification .

Process Development and Scale-Up Validation Requiring Flexible Material Supply

For research programs transitioning from discovery to preclinical or process development phases, 1-(4-Bromo-3-hydroxyphenyl)ethanone offers supply chain continuity with explicit support for scaling from gram-level laboratory synthesis to kilogram-level production quantities . This scalability, combined with the compound's defined melting point of 122–123 °C and known aqueous solubility of 1.3 g/L at 25 °C , enables rational process optimization for crystallization, extraction, and reaction medium selection at various production scales. The approximately 9–10 °C higher melting point compared to its positional isomer 3'-Bromo-4'-hydroxyacetophenone (111–115 °C) provides a crystallization handle that can be leveraged during purification development, potentially simplifying separation from process-related impurities.

Structure–Activity Relationship (SAR) Studies of Bromophenol-Based Bioactive Molecules

1-(4-Bromo-3-hydroxyphenyl)ethanone is employed as a building block in the synthesis of bromophenol derivatives for structure–activity relationship investigations targeting enzyme inhibition and antimicrobial activity . The precise substitution pattern—bromine at the 4-position and hydroxyl at the 3-position—allows systematic exploration of the contributions of halogen bonding, hydrophobic effects, and hydrogen-bonding capacity to biological target engagement. This specific orientation is critical in SAR studies, as swapping the substitution pattern (as in 3'-Bromo-4'-hydroxyacetophenone, CAS 1836-06-2) or relocating the bromine to the α-position (as in 2-Bromo-1-(3-hydroxyphenyl)ethanone, CAS 2491-37-4) produces compounds with fundamentally different physicochemical properties and reactivity profiles, confounding interpretation of biological activity trends .

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